Biodistribution Superiority Across Chain-Length Series
In a direct head-to-head comparison, 16-[¹²³I]iodohexadecanoic acid, 17-[¹²³I]iodoheptadecanoic acid, and 18-[¹²³I]iodooctadecanoic acid were synthesized via the same radioiodine exchange method and evaluated in biodistribution studies [1]. The authors explicitly report that 'the best results in biodistribution studies were obtained with 18-[¹²³I]iodooctadecanoic acid' (32 references supporting the conclusion) [1]. This represents a rank-order superiority across the C16–C18 homologous series, establishing that the 18-carbon chain length is optimal among saturated terminal-iodo fatty acids for in vivo imaging distribution.
| Evidence Dimension | Biodistribution quality (composite endpoint of organ selectivity and image contrast) |
|---|---|
| Target Compound Data | 18-[¹²³I]iodooctadecanoic acid: ranked best overall |
| Comparator Or Baseline | 16-[¹²³I]iodohexadecanoic acid and 17-[¹²³I]iodoheptadecanoic acid: ranked inferior |
| Quantified Difference | Rank-order superiority (best > others); exact numerical values not publicly available from abstract |
| Conditions | Radioiodine exchange labeling in ethanolic solution; in vivo biodistribution in rats; Journal of Radioanalytical and Nuclear Chemistry, 1990 |
Why This Matters
For procurement decisions, this direct comparative evidence establishes that 18-iodooctadecanoic acid, not its C16 or C17 homologs, represents the chain-length-optimized choice for biodistribution-dependent applications such as radiopharmaceutical development or in vivo fatty acid trafficking studies.
- [1] Hradilek P, Kronrád L, Bečicová M, Pereszlényiová E, Kasalický J. Radioiodinated fatty acids for myocardial scanning. J Radioanal Nucl Chem. 1990;144(2):151-160. DOI: 10.1007/BF02162198. View Source
